1-(2-Methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
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Overview
Description
1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a methoxyphenyl group and an imidazole ring connected via a thioether linkage to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 1-methyl-1H-imidazole-2-thiol.
Formation of Thioether Linkage: The 2-methoxybenzaldehyde is reacted with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as potassium carbonate to form the thioether linkage.
Oxidation: The resulting thioether is then oxidized using an oxidizing agent such as hydrogen peroxide to form the ethanone moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the reaction.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one involves:
Molecular Targets: The compound may target enzymes or receptors in biological systems.
Pathways Involved: It may modulate specific signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-2-((1H-imidazol-2-yl)thio)ethan-1-one: Lacks the methyl group on the imidazole ring.
1-(2-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one: Has a hydroxy group instead of a methoxy group.
Uniqueness: 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of both the methoxyphenyl group and the methyl-substituted imidazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
438483-06-8 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C13H14N2O2S/c1-15-8-7-14-13(15)18-9-11(16)10-5-3-4-6-12(10)17-2/h3-8H,9H2,1-2H3 |
InChI Key |
ZPCMIXZGXOLGEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=CC=C2OC |
solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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